molecular formula C15H19NO3 B11741655 3-(4-Hydroxy-3-methoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one

3-(4-Hydroxy-3-methoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one

Cat. No.: B11741655
M. Wt: 261.32 g/mol
InChI Key: HSNHZGKSAZOEPE-UHFFFAOYSA-N
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Description

3-(4-Hydroxy-3-methoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydroxy-methoxyphenyl group attached to a piperidinyl-propenone moiety, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-3-methoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with piperidine and an appropriate enone precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxy-3-methoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the propenone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of 3-(4-oxo-3-methoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one.

    Reduction: Formation of 3-(4-hydroxy-3-methoxyphenyl)-1-(piperidin-1-yl)propan-1-ol.

    Substitution: Formation of 3-(4-alkoxy-3-methoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one.

Scientific Research Applications

3-(4-Hydroxy-3-methoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with neurotransmitter receptors.

    Industry: Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-3-methoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in binding to active sites, while the piperidinyl-propenone moiety modulates the compound’s overall activity. This compound can inhibit or activate specific pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one: Lacks the methoxy group, resulting in different reactivity and biological activity.

    3-(4-Methoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one: Lacks the hydroxy group, affecting its binding affinity and mechanism of action.

    3-(4-Hydroxy-3-methoxyphenyl)-1-(morpholin-4-yl)prop-2-en-1-one: Contains a morpholine ring instead of piperidine, altering its chemical properties and applications.

Uniqueness

The presence of both hydroxy and methoxy groups in 3-(4-Hydroxy-3-methoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one imparts unique chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)-1-piperidin-1-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-19-14-11-12(5-7-13(14)17)6-8-15(18)16-9-3-2-4-10-16/h5-8,11,17H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNHZGKSAZOEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)N2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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